molecular formula C12H15BO4 B8748276 3-(1-Carboxy-cyclopentyl)-phenylboronic acid

3-(1-Carboxy-cyclopentyl)-phenylboronic acid

Cat. No.: B8748276
M. Wt: 234.06 g/mol
InChI Key: LXDRTVYGYLROJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Carboxy-cyclopentyl)-phenylboronic acid is a useful research compound. Its molecular formula is C12H15BO4 and its molecular weight is 234.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15BO4

Molecular Weight

234.06 g/mol

IUPAC Name

1-(3-boronophenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H15BO4/c14-11(15)12(6-1-2-7-12)9-4-3-5-10(8-9)13(16)17/h3-5,8,16-17H,1-2,6-7H2,(H,14,15)

InChI Key

LXDRTVYGYLROJN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2(CCCC2)C(=O)O)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of n-butyl lithium (2.5 M in hexanes, 5 mL, 12.48 mmol) in THF (30 mL) is chilled to −78° C., and a solution of 1-(3-bromo-phenyl)-cyclopentanecarboxylic acid [1.05 g, 3.9 mmol] in THF (10 mL) is added dropwise via syringe. The solution is stirred at temperature for 45 minutes and treated with tributyl borate (3.2 mL, 11.7 mmol). The reaction mixture is allowed to stir for 2.5 hours and then diluted with water (60 mL), acidified with 3M HCl and extracted twice with EtOAc (50 mL). The organic extracts are combined and dried over magnesium sulfate, filtered and concentrated to afford 3-(1-carboxy-cyclopentyl)-phenylboronic acid as a solid, which is used without further purification.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

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